N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.59. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Potential
Research aimed at exploring the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has shown significant findings. Specifically, compounds with these structures exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings are supported by in vitro enzyme inhibition data and in silico molecular docking results, indicating potential therapeutic applications in diseases where these enzymes are implicated (Abbasi et al., 2019).
Antibacterial Potential
Another study explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research indicates the compound's relevance in developing new antibacterial agents, highlighting its versatility beyond its initial scope (Abbasi et al., 2016).
Antimalarial and COVID-19 Applications
A fascinating study on antimalarial sulfonamides revealed that certain derivatives exhibit promising antimalarial activity and were further characterized for their ADMET properties. The synthesized sulfonamide demonstrated excellent antimalarial activity through its interaction with specific molecular targets. Moreover, these compounds were also explored for their potential utility in COVID-19 drug development, showcasing their broad spectrum of applicability in combating infectious diseases (Fahim & Ismael, 2021).
Molecular Docking and Biological Evaluation
Further research on sulfonamides possessing the 1,4-benzodioxane nucleus involved molecular docking studies to assess their interaction with enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). This comprehensive evaluation revealed that these compounds exhibit moderate activity against BChE and AChE but showed promisingly good activity against lipoxygenase, underlining their potential in therapeutic applications targeting these enzymes (Irshad et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(20-4-2-3-5-21(20)29)36(32,33)17-25(30)27-19-6-7-22-23(14-19)35-13-12-34-22/h2-7,14-15,18H,8-13,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMFAIMXXLGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.